Ethyl 5-((5-chloro-3-(ethoxycarbonyl)-4-methyl-2H-pyrrol-2-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

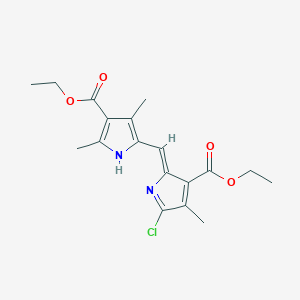

This compound is a pyrrole-based derivative featuring a fused chlorinated pyrrolone moiety and ester functionalities. Its structure comprises a central 2,4-dimethyl-1H-pyrrole-3-carboxylate core substituted at the 5-position with a (5-chloro-3-(ethoxycarbonyl)-4-methyl-2H-pyrrol-2-ylidene)methyl group. The compound’s synthesis likely involves condensation reactions between formylpyrrole intermediates and activated pyrrolone precursors, as seen in analogous pyrrole derivatives .

Properties

Molecular Formula |

C18H21ClN2O4 |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

ethyl (2Z)-5-chloro-2-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methylpyrrole-3-carboxylate |

InChI |

InChI=1S/C18H21ClN2O4/c1-6-24-17(22)14-9(3)12(20-11(14)5)8-13-15(18(23)25-7-2)10(4)16(19)21-13/h8,20H,6-7H2,1-5H3/b13-8- |

InChI Key |

CGEVUURZTVHCEM-JYRVWZFOSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C(=C(C(=N2)Cl)C)C(=O)OCC)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=N2)Cl)C)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 5-((5-chloro-3-(ethoxycarbonyl)-4-methyl-2H-pyrrol-2-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-chloro-3-(ethoxycarbonyl)-4-methyl-2H-pyrrole with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium ethoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-((5-chloro-3-(ethoxycarbonyl)-4-methyl-2H-pyrrol-2-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrrole carboxylates, highlighting key structural and functional differences:

Key Observations:

Structural Complexity : The target compound exhibits greater complexity compared to simpler pyrrole carboxylates (e.g., ’s formyl derivative). Its fused pyrrolone-pyrrole system introduces steric hindrance and electronic effects that may influence reactivity and binding interactions .

Ester Groups: Dual ethoxycarbonyl groups increase lipophilicity relative to compounds with single ester moieties (e.g., ’s methoxyacetyl derivative), affecting membrane permeability .

Synthetic Pathways : The compound’s synthesis shares similarities with antimalarial pyrrolones (), where formylpyrroles react with activated pyrrolone precursors under acidic conditions. This contrasts with indole-substituted dihydropyrroles (), which require chiral catalysts for enantioselective synthesis .

Its chloro and ester groups may also confer stability against metabolic degradation .

Biological Activity

Ethyl 5-((5-chloro-3-(ethoxycarbonyl)-4-methyl-2H-pyrrol-2-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities that have garnered attention in recent pharmacological research. This article explores its synthesis, biological activity, and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from pyrrole derivatives, which are known for their diverse biological activities. The general synthetic pathway includes:

- Formation of the pyrrole ring : Utilizing starting materials such as ethyl acetoacetate and appropriate amines.

- Chlorination : Introducing chlorine to the pyrrole structure to enhance biological activity.

- Formation of the ethoxycarbonyl group : This step is crucial for improving solubility and bioavailability.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that derivatives with similar structures inhibit the proliferation of various human carcinoma cell lines, including A-431 (epidermoid carcinoma), A-549 (lung carcinoma), and MDA-MB-468 (breast carcinoma) cells. These effects are often mediated through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression, such as PARP (Poly(ADP-ribose) polymerase), which plays a critical role in DNA repair pathways .

- Microtubule Disruption : Some derivatives also exhibit microtubule-inhibiting activity, which can lead to cell cycle arrest and enhanced apoptosis in cancer cells .

Case Studies

Several case studies have documented the effects of related compounds on cancer cell lines:

- Study 1 : A compound structurally related to this compound was tested against A549 cells, showing a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment.

- Study 2 : Another derivative was evaluated for its ability to induce apoptosis in MDA-MB-468 cells, demonstrating increased caspase activity and PARP cleavage indicative of apoptotic processes.

Comparative Biological Activity Table

| Compound Name | Structure | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 5-chloro... | Structure | 25 | PARP inhibition, microtubule disruption |

| Related Compound A | Structure | 30 | Apoptosis induction |

| Related Compound B | Structure | 20 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.